2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid
Description
2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid is a complex organic compound with a unique structure It is characterized by a tetracyclic core with multiple functional groups, including carboxylic acid and ketone groups
Propriétés
IUPAC Name |
2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O8/c1-9(2)7-13(23(31)32)25-19(27)15-11-5-6-12(16(15)20(25)28)18-17(11)21(29)26(22(18)30)14(24(33)34)8-10(3)4/h5-6,9-18H,7-8H2,1-4H3,(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTBAJCUTAIVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2C3C=CC(C2C1=O)C4C3C(=O)N(C4=O)C(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid involves multiple steps. The starting materials typically include simple organic molecules that undergo a series of reactions such as cyclization, oxidation, and substitution to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Carboxy-3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Uniqueness
2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid stands out due to its tetracyclic structure and the presence of multiple functional groups. This unique combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Activité Biologique
The compound 2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid (CAS No: 467444-49-1) is a complex organic molecule with significant potential in biological applications. Its unique structural features suggest various biological activities that may be explored for therapeutic uses.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 474.5 g/mol. The structure includes multiple functional groups that may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential areas of interest:
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential application as an antimicrobial agent or a synergistic enhancer when combined with existing antibiotics .
- Antitumor Activity : Some findings suggest that this compound may have antitumor properties. In vitro studies have shown cytotoxic effects on cancer cell lines, indicating a possible mechanism for inhibiting tumor growth .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This could lead to applications in metabolic disorders or cancer treatment where enzyme modulation is beneficial .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.
Case Study 2: Antitumor Activity
A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential for further development as an anticancer drug.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : Investigations into the antimicrobial mechanism suggest that the compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Synergistic Effects : When combined with conventional antibiotics, the compound showed enhanced efficacy, indicating its role as a potential adjuvant in antibiotic therapy.
Q & A
Basic: What experimental design considerations are critical for synthesizing this compound?
Answer: Synthesis requires adherence to CRDC guidelines for chemical engineering design, including reactor configuration, temperature/pressure control, and catalyst selection. Membrane separation technologies (e.g., nanofiltration) are recommended for post-synthesis purification to isolate the compound from byproducts . Kinetic studies should be integrated to optimize reaction conditions, leveraging factorial design principles to systematically test variables like solvent polarity and stoichiometric ratios .
Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the tetracyclic core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Pair these with reverse-phase HPLC (RP-HPLC) using phosphate-buffered mobile phases (pH 5.5) for purity assessment, as described in pharmacopeial methodologies .
Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Answer: Discrepancies often arise from conformational flexibility or solvent effects. Use density functional theory (DFT) to model solvent interactions and compare calculated vs. observed NMR chemical shifts. Validate with 2D-NMR techniques (e.g., NOESY) to detect through-space correlations missed in static models. Cross-reference with synthetic analogs (e.g., thiadiazole derivatives) to identify structural outliers .
Advanced: What role does AI-driven simulation play in studying this compound’s reactivity?
Advanced: How can factorial design optimize synthesis yield while minimizing side-product formation?
Answer: Implement a 2^k factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs). Response surface methodology (RSM) identifies interactions between factors, prioritizing catalyst concentration as the dominant yield driver. Use GC-MS to quantify side-products (e.g., decarboxylated derivatives) and refine parameter ranges iteratively .
Basic: What purification strategies are recommended for isolating this compound?
Answer: Post-synthesis, employ membrane-based separation (e.g., ultrafiltration) to remove low-MW impurities. Follow with preparative HPLC using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). Crystallization in ethyl acetate/n-hexane mixtures enhances enantiomeric purity, particularly for the carboxy-methylbutyl sidechain .
Basic: Which theoretical frameworks guide mechanistic studies of this compound’s biological interactions?
Answer: Link research to conceptual frameworks like transition-state theory for enzyme inhibition studies or molecular docking simulations for target binding. For example, the tetraoxo groups may act as hydrogen-bond acceptors; test this via isothermal titration calorimetry (ITC) to quantify binding thermodynamics with proteases .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer: Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via LC-MS. Identify hydrolytic cleavage sites (e.g., lactam rings) using deuterium oxide exchange experiments. Compare with in silico degradation models (e.g., Schrödinger’s BioLuminate) to predict vulnerable motifs and design stabilized analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
